![molecular formula C15H16FN3O3S2 B2544091 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034240-15-6](/img/structure/B2544091.png)

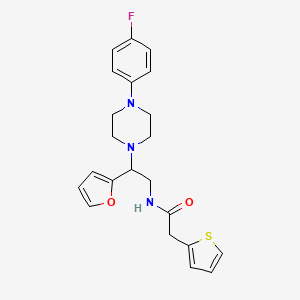

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

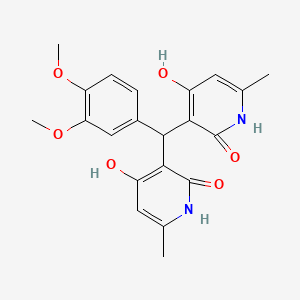

The compound "N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activities. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds within the same chemical family, such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides and thiazolyl N-benzyl-substituted acetamide derivatives, which have been synthesized and evaluated for various biological activities, including antioxidant, antibacterial, and anticancer properties .

Synthesis Analysis

The synthesis of related compounds, as described in the first paper, involves C-C coupling methodology using Pd(0) and aryl boronic pinacol ester/acids . This suggests that the synthesis of the compound may also involve similar palladium-catalyzed cross-coupling reactions, which are commonly used in the formation of carbon-carbon bonds in complex organic molecules.

Molecular Structure Analysis

The molecular structure of related compounds includes a benzo[d]thiazole moiety, which is known to interact with biological targets such as enzymes . The presence of a thiadiazole ring in the compound of interest suggests that it may also engage in similar interactions due to the structural similarities, potentially forming hydrogen bonds with the active sites of enzymes.

Chemical Reactions Analysis

The chemical reactions involving these compounds are likely to be influenced by the functional groups present in their structure. For instance, the acetamide group could be involved in hydrogen bonding, which is crucial for the biological activity of these molecules, as indicated by the structure-activity relationship studies . The fluorine atom present in the compound of interest could also affect its reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are not directly discussed in the provided papers. However, it can be inferred that the presence of heterocyclic rings and substituents like fluorine would affect the compound's lipophilicity, solubility, and overall stability, which are important factors in determining its biological activity and potential as a therapeutic agent .

Relevant Case Studies

The papers provided do not mention specific case studies related to the compound . However, they do discuss the biological activities of similar compounds, with one showing significant activity for urease inhibition and another demonstrating inhibitory effects on Src kinase, which is implicated in cancer cell proliferation . These findings suggest that the compound of interest may also possess similar biological activities, warranting further investigation.

properties

IUPAC Name |

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S2/c1-18-13-3-2-12(16)9-14(13)19(24(18,21)22)6-5-17-15(20)8-11-4-7-23-10-11/h2-4,7,9-10H,5-6,8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMDULJPDWGGAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2544010.png)

![2-[5-(Dimethylamino)-1H-imidazo[4,5-b]pyridin-2-yl]acetic acid;hydrochloride](/img/structure/B2544012.png)

![2-[(3,4-Dichloroanilino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2544014.png)

![1-(4-ethoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2544017.png)

![4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2544018.png)

![(E)-1-ethyl-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2544020.png)

![Methyl ({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2544025.png)